![molecular formula C11H15N3O3 B14200039 N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine CAS No. 919771-84-9](/img/structure/B14200039.png)
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine is a synthetic organic compound characterized by the presence of an aminoethylcarbamoyl group attached to a phenyl ring, which is further connected to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenylglycine with ethylenediamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)glycine
- N-(4-Chlorophenyl)glycine
- N-(4-Methylphenyl)glycine
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine is unique due to the presence of the aminoethylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
CAS No. |
919771-84-9 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[4-(2-aminoethylcarbamoyl)anilino]acetic acid |
InChI |
InChI=1S/C11H15N3O3/c12-5-6-13-11(17)8-1-3-9(4-2-8)14-7-10(15)16/h1-4,14H,5-7,12H2,(H,13,17)(H,15,16) |
InChI Key |
YFNWHHPQPWQRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)
![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)
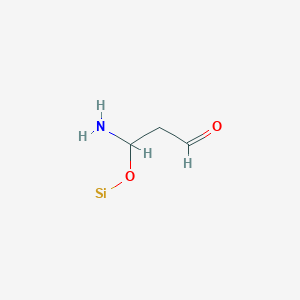
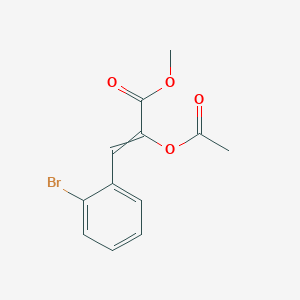
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
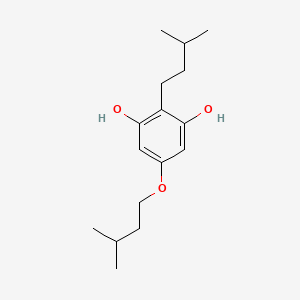
stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
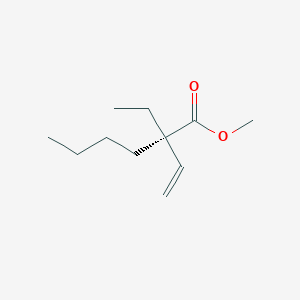
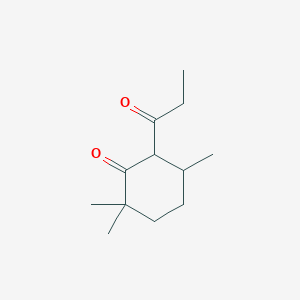
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
